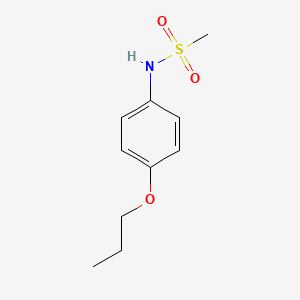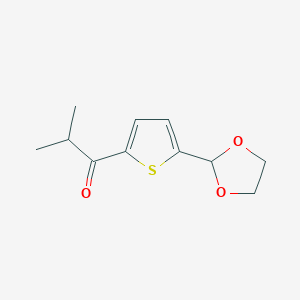
5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This process results in the formation of new enantiomerically pure and racemic 1,3-dioxolanes .Molecular Structure Analysis
The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis
The chemical reactions involving 1,3-dioxolanes include oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .Wissenschaftliche Forschungsanwendungen
Zeolite-Catalyzed Synthesis of Dioxolanes
Zeolites have been used as catalysts for the synthesis of 1,3-dioxolanes, like 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, from styrene oxide and aliphatic ketones. The research indicates that both the diffusion factor and acidity of the zeolites influence the yield of 1,3-dioxolanes. This suggests a potential application in optimizing the production of such compounds (Zatorski & Wierzchowski, 1991).
Synthesis with Metal Catalysts
The synthesis of various 1,3-dioxolanes, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, has been achieved using metal catalysts. This method allows reactions to proceed readily at room temperature, producing good yields and demonstrating a versatile approach for synthesizing 1,3-dioxolanes (Adams, Barnard & Brosius, 1999).
Five-Membered Ring Systems in Heterocyclic Chemistry
In heterocyclic chemistry, five-membered ring systems, including dioxolanes, have been synthesized and studied for their reactions. Hydroxyacetophenones, for instance, can be converted to 1,3-dioxolanes, which are important intermediates in various chemical syntheses, including anti-cancer drugs (Aitken, 1990).
Heterogeneously Catalyzed Condensations
The acid-catalyzed condensation of glycerol with aldehydes and ketones, including the synthesis of 1,3-dioxolanes, has been investigated. This process explores the use of solid acids as heterogeneous catalysts, revealing potential applications in the development of novel platform chemicals (Deutsch, Martin & Lieske, 2007).
Antioxidant Evaluation of Dioxolane Derivatives
Dioxolane derivatives have been evaluated for their antioxidant activities. The study included quantum chemical calculations and molecular docking analysis to understand the interactions with biological systems. This indicates a potential biomedical application of such compounds (Althagafi, 2022).
Cleaving Agents for 1,3-Dioxolanes
Research has also focused on developing methods for cleaving 1,3-dioxolanes. Thiourea, for instance, has been reported as an effective agent for cleaving 1,3-dioxolanes derived from aldehydes and ketones. This research is crucial in understanding the chemical behavior and potential manipulation of dioxolanes (Majumdar & Bhattacharjya, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVEQXCRHSSMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641907 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone | |
CAS RN |
898772-80-0 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

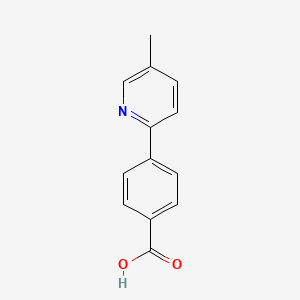
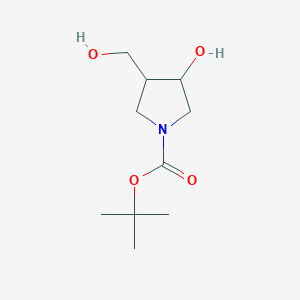
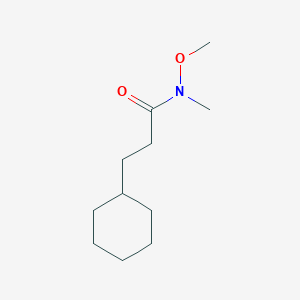
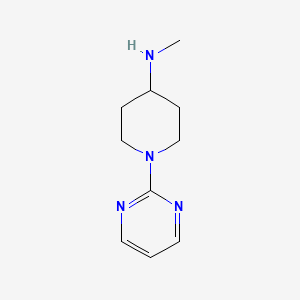
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)


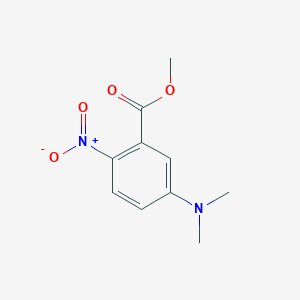
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)
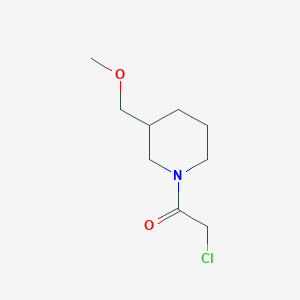
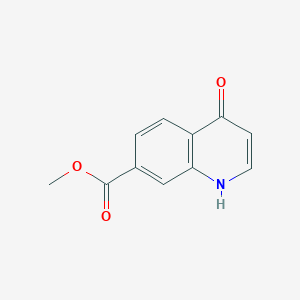
![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

